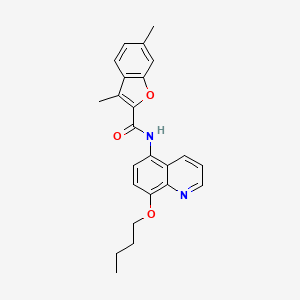
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety substituted with a butoxy group, a benzofuran ring, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzofuran intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include butyl bromide, quinoline derivatives, and benzofuran carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline and benzofuran moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the carboxamide group can form hydrogen bonds with receptor proteins, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-glycine
- N-(8-butoxyquinolin-5-yl)-2-chloro-acetamide
- 1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)-thiourea
Uniqueness
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a quinoline ring, benzofuran ring, and carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility compared to similar compounds.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-(8-butoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-4-5-13-28-20-11-10-19(18-7-6-12-25-22(18)20)26-24(27)23-16(3)17-9-8-15(2)14-21(17)29-23/h6-12,14H,4-5,13H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
HPPRJFOJYCUTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



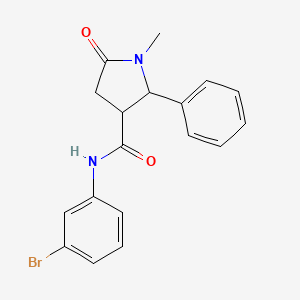
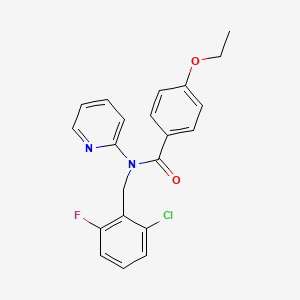

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11305772.png)
![2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11305780.png)
![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11305781.png)
![4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B11305782.png)
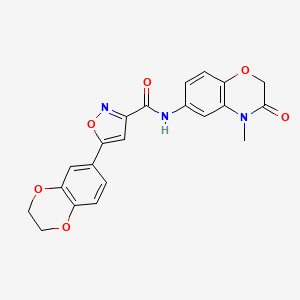
![N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11305792.png)
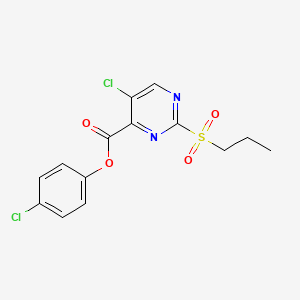
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11305802.png)
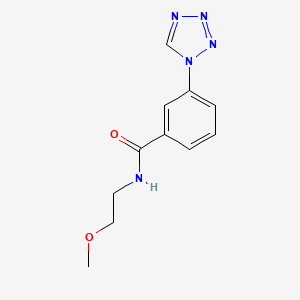
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11305819.png)
